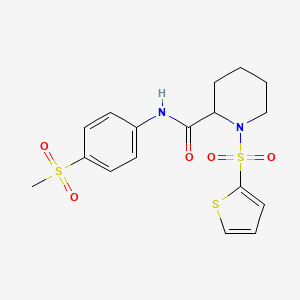
N-(4-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" appears to be a derivative of sulfonamide-based piperidine compounds. These compounds have been studied for their biological activity, particularly as agonists for human beta(3)-adrenergic receptors (ARs) . The structural modifications of these compounds have been shown to affect their potency and selectivity towards different AR subtypes.
Synthesis Analysis
The synthesis of related sulfonamide piperidine compounds involves multiple steps, starting from basic piperidine derivatives and proceeding through various functionalization reactions. For instance, the synthesis of potent beta(3) agonists has been achieved by modifying the left-hand side of the compounds with a 4-hydroxyl-3-methyl sulfonamide group and the right-hand side with a free carboxylic acid . Another synthesis approach for a potent delta opioid receptor agonist involved the introduction of a carbon-14 label via an aryllithium reaction with carbon dioxide, followed by amide formation . These methods highlight the versatility of synthetic strategies in creating sulfonamide piperidine derivatives with specific biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamide piperidine derivatives is characterized by the presence of a piperidine ring, which is a common scaffold for many biologically active compounds. The substitution of different functional groups at various positions on the piperidine ring and the phenyl ring can significantly alter the compound's biological properties. For example, N-alkyl substitution on the 4-piperidin-1-yl-phenylamine has been shown to increase beta(3) potency while maintaining selectivity . The molecular docking studies of similar compounds have provided insights into their binding interactions with target proteins, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), confirming their potential as enzyme inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide piperidine derivatives are crucial for achieving the desired biological activity. The reactions typically include sulfonation, alkylation, and amidation, which are used to introduce sulfonyl and carboxamide groups into the molecule. These reactions are carefully designed to produce compounds with high selectivity and potency for their intended biological targets .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "N-(4-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide," it can be inferred that the properties of sulfonamide piperidine derivatives are influenced by their molecular structure. The introduction of sulfonyl and carboxamide groups can affect the compound's solubility, stability, and overall reactivity. These properties are important for the compound's bioavailability and pharmacokinetics, which are critical factors in drug development .
Scientific Research Applications
Metabolism and Pharmacokinetics
The scientific research on compounds similar to N-(4-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide often focuses on their metabolism and pharmacokinetics. For example, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans provides insight into how such compounds are processed by the body. This study found that the compound was extensively metabolized and eliminated primarily via the feces, with minimal urinary excretion. The principal route of metabolism involved oxidation, highlighting the body's capacity to modify and eliminate complex molecules (Renzulli et al., 2011).
Toxicology and Safety Evaluation
Research on compounds like di-iso-nonylphthalate (DINP) sheds light on the toxicological aspects and safety evaluation of chemical substances. In a study where humans were exposed to a single oral dose of deuterium-labelled DINP, the metabolism, and excretion patterns were closely examined. This research is crucial for understanding the potential health risks associated with exposure to chemical substances and informs regulatory standards for their safe use (Koch & Angerer, 2007).
Environmental Impact and Detection
The presence and impact of polyfluoroalkyl chemicals (PFCs) in the environment, as well as methods for their detection, are another area of research related to compounds similar to N-(4-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide. Studies on the levels of PFCs in the U.S. population have highlighted widespread exposure and the need for monitoring environmental pollutants. This research is critical for developing strategies to mitigate environmental exposure and protect public health (Calafat et al., 2007).
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S3/c1-26(21,22)14-9-7-13(8-10-14)18-17(20)15-5-2-3-11-19(15)27(23,24)16-6-4-12-25-16/h4,6-10,12,15H,2-3,5,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUAIOSPJYAOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
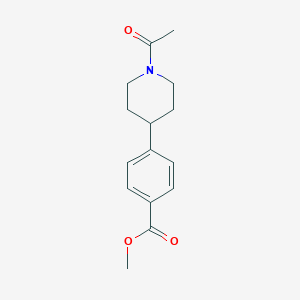
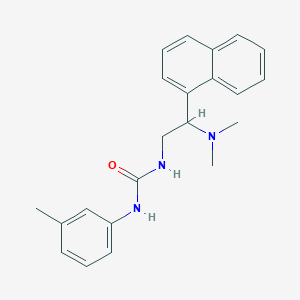

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)
![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)
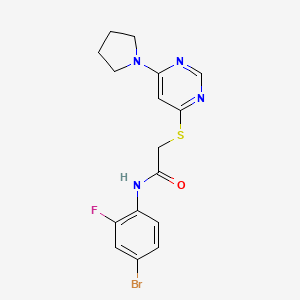

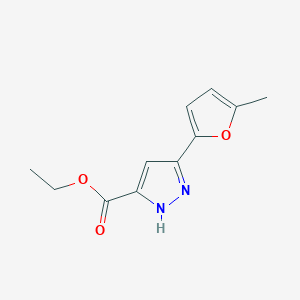


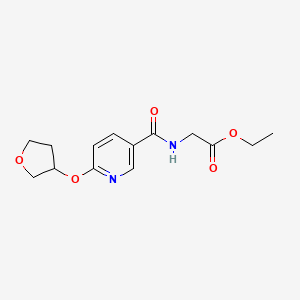
![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)